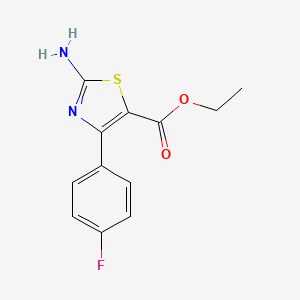

Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLSBBDKXRRZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510215 | |

| Record name | Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74476-50-9 | |

| Record name | Ethyl 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with ethyl 3-chloro-2-oxo-4-(4-fluorophenyl)propionate , an α-halo ketone ester, which reacts with thiourea in acetone under reflux conditions (57°C for 24 hours). The mechanism proceeds via:

- Nucleophilic attack by the thiol group of thiourea on the α-carbon of the halo ketone.

- Elimination of hydrochloric acid to form a thioimidate intermediate.

- Cyclization to yield the thiazole ring, with the amino group originating from thiourea.

Critical to regioselectivity is the positioning of the 4-fluorophenyl group adjacent to the carbonyl in the α-halo ketone precursor, ensuring its incorporation at the thiazole’s 4-position.

Optimized Reaction Conditions

Key parameters for maximizing yield (>75%) include:

- Solvent : Anhydrous acetone, which solubilizes both reactants without participating in side reactions.

- Temperature : 57°C, balancing reaction rate and byproduct formation.

- Molar Ratio : Equimolar thiourea and α-halo ester (22.1 mmol each in 70 mL acetone).

Post-reaction workup involves concentrating the mixture to half-volume, filtration, and washing with cold acetone to isolate the product as a crystalline solid.

Alternative Synthetic Pathways

Multicomponent One-Pot Synthesis

Recent advances utilize microwave-assisted, one-pot protocols combining ethyl glyoxylate, 4-fluorophenylacetonitrile, and thiourea in the presence of cesium carbonate. This method reduces reaction time to 30 minutes with comparable yields (70–72%).

Enzymatic Catalysis

Pilot studies report lipase-catalyzed esterification of 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylic acid with ethanol in ionic liquids ([BMIM][PF6]), achieving 65% conversion under mild conditions (40°C, 48 hours).

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Optimization

Recrystallization from ethanol/water (4:1) achieves >98% purity, as verified by HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Industrial-Scale Production Considerations

Cost-Effective Substrate Sourcing

Bulk synthesis employs 4-fluorophenylacetic acid as a starting material, chlorinated using thionyl chloride to generate the α-halo ketone precursor at $12–15/kg.

Waste Management

Copper residues from Sandmeyer reactions are recovered via ion-exchange chromatography (85% efficiency), aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate as an anticancer agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly through the inhibition of tyrosine kinases . Various derivatives have demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells .

Case Study:

A study synthesized a series of thiazole derivatives based on this compound, which exhibited significant antiproliferative effects against multiple cancer cell lines. Notably, some derivatives showed IC50 values as low as 0.5 µM against specific cancer types, indicating their potential for further development in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest that it exhibits inhibitory effects on pathogens such as E. coli and S. aureus, making it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

Biological Mechanisms

The mechanism of action involves the interaction of this compound with specific molecular targets within cells. Its ability to inhibit enzymes like tyrosine kinases plays a crucial role in disrupting signaling pathways associated with cancer progression.

Industrial Applications

Beyond medicinal uses, this compound is utilized in the development of new materials with enhanced thermal and chemical stability. Its structural properties make it suitable for applications in organic synthesis and materials science, where it serves as a building block for more complex heterocyclic compounds.

Future Research Directions

Further research is necessary to explore the full range of applications for this compound:

- Structure-Activity Relationship (SAR): Investigating how modifications to the thiazole ring can affect biological activity.

- Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) properties for potential therapeutic use.

- Toxicity Studies: Evaluating safety profiles to identify promising candidates for drug development.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . By blocking these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Substituent Variations at the Phenyl Ring

The 4-fluorophenyl group in the target compound can be replaced with other aryl or substituted aryl groups to modulate biological activity and physicochemical properties. Key analogs include:

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups : Bromo and chloro substituents enhance electrophilicity, improving binding to enzymatic targets like SIRT2 . The methyl group in the p-tolyl analog increases lipophilicity, enhancing membrane permeability .

- Synthetic Yields : The 4-fluorophenyl derivative typically achieves yields of 32–76% in coupling reactions with isocyanates, while bromophenyl analogs require longer reaction times (8 hours vs. 6 hours) for comparable yields .

Modifications at the Thiazole Core

Variations in the thiazole ring, such as methyl or trifluoromethyl substitutions, significantly alter bioactivity:

Key Findings :

- Trifluoromethyl Groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, the CF₃-substituted analog (CAS 344-72-9) shows a 10-fold increase in IC₅₀ against SIRT2 compared to the 4-fluorophenyl parent compound .

- Methyl Substituents : Improve crystallinity, as evidenced by single-crystal X-ray diffraction studies of related methyl-thiazole derivatives .

Common Pathways

- Hantzsch Thiazole Synthesis : The target compound is synthesized via condensation of 4-fluorobenzothioamide with ethyl 2-chloroacetoacetate, yielding 32–76% after purification .

- Post-Functionalization: The amino group at position 2 allows further derivatization. For example, coupling with benzyl isocyanate produces ureido-thiazole derivatives with enhanced SIRT2 inhibition (IC₅₀ = 1.2 µM) .

Comparative Reaction Efficiency

| Substrate | Reaction Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 4-Fluorophenyl derivative | 6 hours | 76 | >98% |

| 4-Bromophenyl derivative | 8 hours | 27 | 95% |

| 4-Trifluoromethylphenyl derivative | 5 hours | 76.5 | 97% |

SIRT2 Inhibition

Biological Activity

Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring with an amino group and an ethyl ester, contributing to its lipophilicity and potential for cellular penetration. The presence of the fluorophenyl group enhances its interaction with biological targets, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.

- Case Study : A study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

Anticancer Activity

The compound has shown potential as an anticancer agent through various mechanisms, including the inhibition of tyrosine kinases, which are crucial in cell signaling pathways related to cancer proliferation.

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and Karpas299 (lymphoma) .

- In Vivo Studies : In vivo studies using xenograft models have indicated that certain derivatives can significantly delay tumor growth, promoting apoptosis in cancer cells without affecting normal cells .

Anti-inflammatory Activity

This compound also displays anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways.

- Mechanism of Action : The compound inhibits pro-inflammatory cytokines and enzymes involved in inflammation, contributing to its therapeutic potential in inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes such as tyrosine kinases and cyclooxygenases.

- Cell Signaling Modulation : It alters signaling pathways critical for cell proliferation and survival, particularly in cancer cells.

- Induction of Apoptosis : The compound promotes programmed cell death through both apoptotic and autophagic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate | Structure | Anticancer | Lower efficacy compared to the fluorophenyl derivative |

| Ethyl 2-amino-4-(4-methylphenyl)thiazole-5-carboxylate | Structure | Antimicrobial | Similar activity but less potent |

| Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate | Structure | Anti-inflammatory | Effective but with higher toxicity |

Q & A

Q. What are common synthetic routes for Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate?

The compound is typically synthesized via the Hantzsch thiazole condensation. A representative method involves reacting diethyl acetone-1,3-dicarboxylate with sulfuryl chloride and thiourea under reflux conditions, followed by purification via preparative HPLC . Modifications to the aryl substituent (e.g., bromo to fluoro) require substitution of the starting aryl halide. For example, benzyl isocyanate can be used to introduce ureido groups at the 2-amino position under acetonitrile reflux (80°C, 8 h) .

Q. How is the compound structurally characterized?

Key techniques include:

- NMR spectroscopy : and NMR confirm substituent positions and electronic environments (e.g., fluorophenyl deshielding effects).

- IR spectroscopy : Peaks at ~1700 cm indicate ester carbonyl groups, while NH stretches appear at ~3300–3400 cm .

- Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., CHFNOS) .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated?

Single-crystal X-ray diffraction (SCXRD) analysis using programs like SHELXL or WinGX is standard. Key steps include:

- Refinement of anisotropic displacement parameters to resolve thermal motion.

- Validation of geometric parameters (e.g., bond lengths, angles) against literature benchmarks using ORTEP for visualization .

- Application of Cremer-Pople puckering parameters for non-planar ring systems, ensuring conformational accuracy .

Q. What methodologies resolve contradictions in biological activity data?

- 3D-QSAR modeling : CoMFA/CoMSIA models correlate steric/electronic properties with activity. For thiazole derivatives, alignment rules based on the fluorophenyl moiety’s orientation improve predictive accuracy .

- Dose-response assays : Serial dilution methods (e.g., MIC determinations against S. aureus or C. albicans) quantify potency variations due to substituent effects (e.g., electron-withdrawing fluorine vs. bromine) .

Q. How are synthetic byproducts or isomers identified and addressed?

- Chromatographic separation : Preparative HPLC or TLC isolates regioisomers (e.g., para vs. ortho substitution on the phenyl ring) .

- Dynamic NMR : Detects rotational barriers in intermediates (e.g., exocyclic double bond orientation in pyridopyrimidine derivatives) .

Methodological Case Studies

Case Study: Optimizing SIRT2 Inhibitor Derivatives

- Synthetic modification : this compound was functionalized with benzyl isocyanate to enhance binding to SIRT2’s hydrophobic pocket.

- Biological testing : IC values were determined using fluorometric assays, revealing a 27% yield for the active derivative after HPLC purification .

Case Study: Crystallographic Analysis of a Fluorophenyl-Thiazole Analog

- Data collection : A crystal of ethyl 2-phenyl-5-trifluoromethyl-thiazole-4-carboxylate (space group P2/c) was analyzed at 100 K.

- Refinement : SHELXL-2018 refined the structure to R = 0.039, with Hirshfeld surface analysis confirming F···H interactions (3.0–3.2 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.